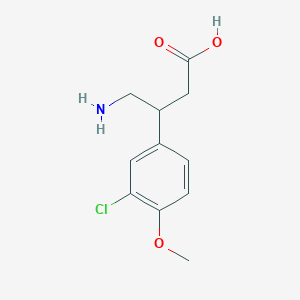![molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-methoxyphenyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a methoxyphenyl substituent at the 1-position of the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 3-methoxybenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of [1-(3-methoxyphenyl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [1-(3-methoxyphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 3-methoxybenzaldehyde.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted methoxy derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [1-(3-methoxyphenyl)cyclopropyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, [1-(3-methoxyphenyl)cyclopropyl]methanol can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which [1-(3-methoxyphenyl)cyclopropyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the methoxy group may affect its pharmacokinetic properties.
類似化合物との比較
- [1-(4-methoxyphenyl)cyclopropyl]methanol
- [1-(2-methoxyphenyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [1-(3-methoxyphenyl)cyclopropyl]methanol has a unique substitution pattern that can influence its reactivity and biological activity
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
[1-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChIキー |
OKKLNEHPHWXNMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
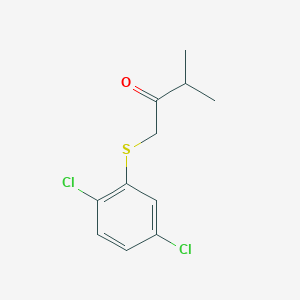
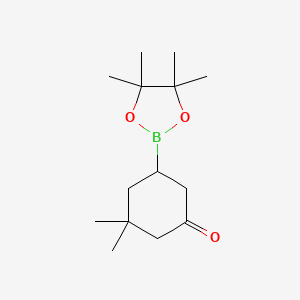


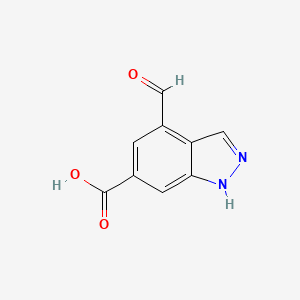
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
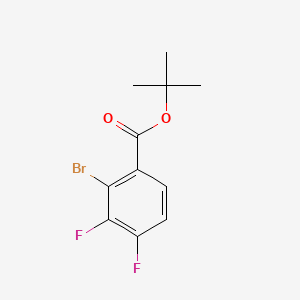
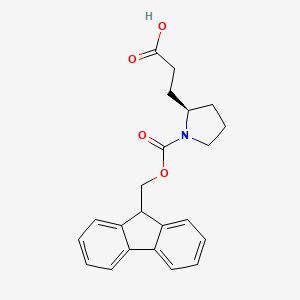
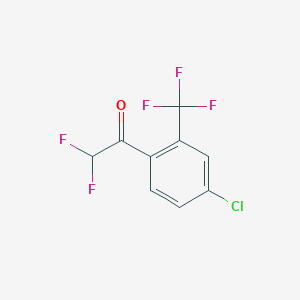

![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
